molecular formula C9H8N6 B14691451 1,3,5-Triazino[1,2-b]indazole-2,4-diamine CAS No. 32672-35-8

1,3,5-Triazino[1,2-b]indazole-2,4-diamine

Cat. No.: B14691451
CAS No.: 32672-35-8
M. Wt: 200.20 g/mol
InChI Key: VURJEBBUUKZCTA-UHFFFAOYSA-N
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Description

1,3,5-Triazino[1,2-b]indazole-2,4-diamine is a heterocyclic compound that belongs to the class of triazines fused with indazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which combines the triazine and indazole moieties, imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine typically involves the condensation of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with various reagents such as ammonia, hydrazine hydrate, and semicarbazide HCl in different media to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazino[1,2-b]indazole-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethyl chloroformate, maleic anhydride, and phenyl isothiocyanate . Reaction conditions often involve refluxing in solvents such as dioxane, ethanol, and glacial acetic acid .

Major Products Formed

The major products formed from the reactions of this compound include various substituted triazino-indole derivatives, such as ethyl (4-amino-4H-[1,2,4]triazino[5,6-b]indol-3-yl)(cyano)acetate and ethyl 2-amino-1H-pyrazolo[5’,1’:3,4][1,2,4]triazino-[5,6-b]indole-3-carboxylate .

Scientific Research Applications

1,3,5-Triazino[1,2-b]indazole-2,4-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,5-Triazino[1,2-b]indazole-2,4-diamine include:

Uniqueness

This compound is unique due to its fused triazine and indazole structure, which imparts distinctive chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

32672-35-8

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

[1,3,5]triazino[1,2-b]indazole-2,4-diamine

InChI

InChI=1S/C9H8N6/c10-8-12-7-5-3-1-2-4-6(5)14-15(7)9(11)13-8/h1-4H,(H4,10,11,12,13)

InChI Key

VURJEBBUUKZCTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=C(N=C(N3N=C2C=C1)N)N

Origin of Product

United States

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